

# Cefcapene pivoxil hydrochloride hydrate prodrug activation ester cleavage

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## Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

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## Technical Profile: Cefcapene Pivoxil Hydrochloride Hydrate

**Cefcapene pivoxil hydrochloride hydrate** is an orally available prodrug of the third-generation cephalosporin antibiotic, cefcapene [1]. Its design addresses the challenge of poor oral absorption inherent to many active antibiotic compounds.

Attribute	Description
Prodrug Name	Cefcapene Pivoxil Hydrochloride Hydrate [1]
Active Metabolite	Cefcapene [1]
Prodrug Group	Pivoxil Ester [2]
Activation Site	Gastrointestinal tract and during absorption [3] [4]
Activation Mechanism	Hydrolysis by esterases [2]
Key Function	Enhances oral bioavailability of the active cephem antibiotic [1]

## Pharmacokinetic and Efficacy Data

The tables below summarize key quantitative data from clinical studies, demonstrating the prodrug's performance in humans.

**Table 1: Pharmacokinetic Parameters after Single Oral Dose (Healthy Subjects) [5]**

Dose	C~max~ (mg/L)	T~max~ (hours)	AUC~inf~ (h·mg/L)	Urinary Excretion (% of dose)
100 mg	1.04 ± 0.22	1.5 - 2.0	2.94 ± 0.46	31.5% - 42.9%
150 mg	1.24 ± 0.46	1.5 - 2.0	3.97 ± 1.28	31.5% - 42.9%
200 mg	1.56 ± 0.43	1.5 - 2.0	4.70 ± 1.19	31.5% - 42.9%

**Table 2: Clinical Efficacy and Absorption in Patient Populations**

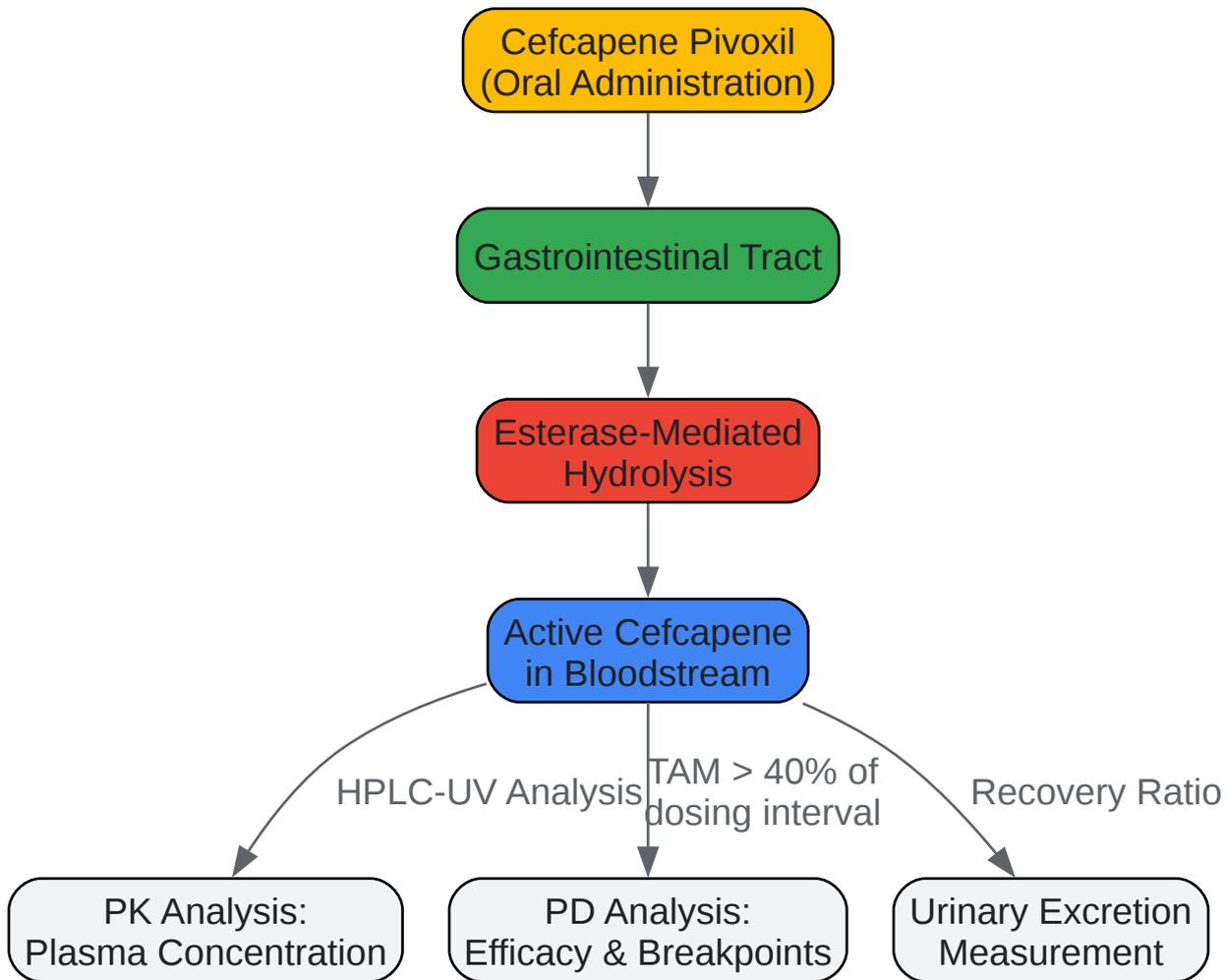
Study Population	Key Finding	Value	Source
Patients with soft stool or diarrhea	Urinary recovery rate of active drug	30.1 ± 5.8%	[3]
Pediatric patients with respiratory infection	Clinical response rate	95.8% (Overall) 100% (Laryngopharyngitis, Tonsillitis, Pneumonia)	[6]
Gastrectomized patients	Effect of gastrectomy on absorption	Reduced absorption, particularly with total gastrectomy (Roux-Y procedure)	[4]

## Experimental Insights and Analytical Methods

While the search results lack step-by-step protocols, they offer insights into methodologies used to study this prodrug.

- **Bioavailability Assessment:** The **urinary recovery ratio** is a primary endpoint for evaluating the absorption and conversion of the prodrug. For instance, a mean recovery of 30.1% of the active drug in urine over 12 hours indicates successful absorption and hydrolysis in patients [3].
- **Analytical Technique:** One pharmacokinetic study used **High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)** to measure plasma and urine concentrations of the active cefcapene [5]. Serial blood and urine samples were collected for up to 12 and 24 hours, respectively, after dosing.
- **PK/PD Modeling:** Research in pediatric patients established a **Pharmacokinetic/Pharmacodynamic (PK/PD) breakpoint**. For a 3 mg/kg dose given three times daily, the breakpoint was a MIC of 0.27  $\mu\text{g/mL}$ , based on the target of maintaining free drug concentrations above the MIC for at least 40% of the dosing interval (TAM > 40%) [6].

The following diagram illustrates the prodrug activation pathway and the subsequent pharmacokinetic analysis workflow based on the studied methodologies.



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*Diagram of the prodrug activation and analysis workflow for cefcapene pivoxil.*

## Key Considerations and Limitations

- **Food Interactions:** The absorption of ester prodrug antibiotics can be influenced by food. One study noted that drug absorption was investigated when patients "had recovered from surgery and was able to ingest foods satisfactorily" [4].
- **Impact of Surgery:** The absorption profile is altered in gastrectomized patients. The  $T_{max}$  was prolonged, and  $C_{max}$  and AUC were decreased compared to healthy adults, with the effect most pronounced after total gastrectomy (Roux-Y procedure) [4].
- **Safety Profile:** The prodrug is generally well-tolerated. In clinical studies, no serious adverse events or clinically significant abnormalities were reported following single oral doses in healthy subjects [5], nor were adverse drug reactions observed in patients with soft stool or diarrhea [3].

The available information provides a solid foundational understanding but has limitations. The search results do not contain detailed molecular-level protocols for studying the ester cleavage reaction (e.g., specific esterase enzymes, in vitro incubation conditions) or diagrams of signaling pathways.

To acquire more in-depth technical data, you may need to:

- **Consult specialized resources** like pharmaceutical patents, manufacturer's internal pharmacopeia monographs, or full-text primary research articles from the cited papers.
- **Perform targeted searches** for related ester prodrugs (e.g., cefditoren pivoxil, cefpodoxime proxetil) which may have more publicly documented experimental details.

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